molecular formula C24H19ClO3 B11155307 3-benzyl-7-[(3-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one

3-benzyl-7-[(3-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one

Cat. No.: B11155307
M. Wt: 390.9 g/mol
InChI Key: CDJGODQPSAMPNU-UHFFFAOYSA-N
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Description

3-benzyl-7-[(3-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound has garnered interest due to its unique structural features and potential as a selective monoamine oxidase B (MAO-B) inhibitor .

Preparation Methods

The synthesis of 3-benzyl-7-[(3-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one typically involves multiple steps, including the formation of the chromen-2-one core and subsequent functionalization. One common synthetic route involves the following steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions.

    Benzylation: The chromen-2-one core is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

3-benzyl-7-[(3-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction efficiency and selectivity.

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of 3-benzyl-7-[(3-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one involves the inhibition of monoamine oxidase B (MAO-B). This enzyme is responsible for the breakdown of monoamines, including neurotransmitters such as dopamine. By inhibiting MAO-B, the compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative diseases . The molecular targets and pathways involved include the binding of the compound to the active site of MAO-B, leading to reversible inhibition of the enzyme’s activity .

Properties

Molecular Formula

C24H19ClO3

Molecular Weight

390.9 g/mol

IUPAC Name

3-benzyl-7-[(3-chlorophenyl)methoxy]-4-methylchromen-2-one

InChI

InChI=1S/C24H19ClO3/c1-16-21-11-10-20(27-15-18-8-5-9-19(25)12-18)14-23(21)28-24(26)22(16)13-17-6-3-2-4-7-17/h2-12,14H,13,15H2,1H3

InChI Key

CDJGODQPSAMPNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)Cl)CC4=CC=CC=C4

Origin of Product

United States

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